3-(4-fluorobenzyl)-7-((3-methylbenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a complex heterocyclic compound that belongs to the class of triazolopyrimidines. This compound has gained attention in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and antiviral properties. The structural features of this compound allow for interactions with various biological targets, making it a candidate for further research in drug development.
The synthesis of 3-(4-fluorobenzyl)-7-((3-methylbenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine typically involves several key steps:
These synthetic pathways require careful control of reaction conditions (temperature, solvent, time) to optimize yield and purity.
The molecular formula for 3-(4-fluorobenzyl)-7-((3-methylbenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is , with a molecular weight of approximately 361.43 g/mol.
FC1=NN(C2=C(N=C(N=C2N1)C(=S)C(C)C)C=C(C)C)
ODXIEELHMCHQSW-UHFFFAOYSA-N
The structure features a triazole ring fused to a pyrimidine core with various substituents that contribute to its biological activity.
3-(4-fluorobenzyl)-7-((3-methylbenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine can undergo various chemical reactions:
These reactions expand the utility of the compound in synthetic organic chemistry and drug discovery.
The mechanism of action for compounds like 3-(4-fluorobenzyl)-7-((3-methylbenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine typically involves:
Research indicates that compounds with similar structures may exhibit significant biological effects due to their ability to bind selectively to specific targets within biological systems.
The physical properties of 3-(4-fluorobenzyl)-7-((3-methylbenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine include:
Chemical properties include stability under standard laboratory conditions but may be sensitive to strong acids or bases depending on substituent stability.
The compound has several applications in scientific research:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4